

Application Notes and Protocols for Propargyl-C1-NHS Ester in Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PropargyI-C1-NHS ester is a non-cleavable linker widely employed in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2][3][4][5][6] This heterobifunctional reagent features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. The NHS ester facilitates covalent attachment to primary amines, such as the lysine residues on proteins and antibodies, through a stable amide bond.[7] The terminal alkyne group serves as a handle for subsequent bioorthogonal "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise attachment of a second molecule of interest, such as a cytotoxic drug, a fluorescent dye, or a biotin tag.[1][2][3][5][6]

These application notes provide detailed protocols for the use of **Propargyl-C1-NHS ester** in a two-step bioconjugation workflow: (1) modification of a biomolecule with the alkyne handle via NHS ester chemistry and (2) conjugation of an azide-functionalized molecule to the alkyne-modified biomolecule via CuAAC.

Chemical Properties and Handling



Property	Value
Molecular Formula	C9H9NO4
Molecular Weight	195.17 g/mol [4][6]
Appearance	White solid
Solubility	Soluble in organic solvents such as DMSO and DMF.[1][4]
Storage	Store at -20°C, desiccated and protected from light. Solutions are unstable and should be prepared fresh.[1][2][3][5][6]

Data Presentation: Degree of Labeling

The degree of labeling (DOL), which represents the average number of linker molecules conjugated to each biomolecule, is a critical parameter in bioconjugation. The DOL can be controlled by adjusting the molar excess of **Propargyl-C1-NHS ester** relative to the biomolecule. The following table provides representative data on the expected DOL for a typical IgG antibody (MW ~150 kDa) when using varying molar excesses of an alkyne-NHS ester. Actual results may vary depending on the specific antibody, buffer conditions, and reaction time.

Molar Excess of Propargyl-C1-NHS Ester	Expected Degree of Labeling (DOL)
3x	1 - 2
5x	2 - 4
10x	4 - 6
20x	6 - 8

Experimental Protocols

Part 1: Modification of Biomolecules with Propargyl-C1-NHS Ester



This protocol describes the labeling of a protein (e.g., an antibody) with the alkyne group using **Propargyl-C1-NHS ester**.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Propargyl-C1-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation:
 - If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine), it must be purified prior to labeling. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
 - Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
- Propargyl-C1-NHS Ester Stock Solution Preparation:
 - Allow the vial of Propargyl-C1-NHS ester to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of Propargyl-C1-NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.
- Labeling Reaction:



- Calculate the required volume of the Propargyl-C1-NHS ester stock solution to achieve the desired molar excess. For example, for a 10-fold molar excess for 1 mg of a 150 kDa antibody:
 - Moles of antibody = $(1 \times 10^{-3} \text{ g}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
 - Moles of NHS ester = $10 * 6.67 \times 10^{-9} \text{ mol} = 6.67 \times 10^{-8} \text{ mol}$
 - Mass of NHS ester = $6.67 \times 10^{-8} \text{ mol} \times 195.17 \text{ g/mol} = 1.3 \times 10^{-5} \text{ g} = 13 \mu\text{g}$
 - Volume of 10 mg/mL stock = 13 μ g / 10 μ g/ μ L = 1.3 μ L
- Add the calculated volume of the Propargyl-C1-NHS ester stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Alkyne-Modified Protein:
 - Remove the unreacted Propargyl-C1-NHS ester and other small molecules by sizeexclusion chromatography, dialysis, or using a desalting column. The purified alkynemodified protein is now ready for the click chemistry reaction or for storage at -20°C or -80°C.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule to the alkynemodified protein.



Materials:

- · Alkyne-modified protein
- Azide-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)
- Reducing agent: freshly prepared sodium ascorbate solution (e.g., 100 mM in water)
- Reaction Buffer (e.g., PBS, pH 7.4)
- · Purification system

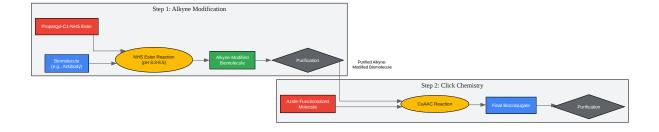
Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).
 - Prepare a fresh solution of sodium ascorbate.
- Click Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified protein
 - Azide-functionalized molecule (typically 2-10 molar excess over the protein)
 - Copper-stabilizing ligand (e.g., THPTA to a final concentration of 1-5 mM)
 - CuSO₄ (to a final concentration of 0.1-1 mM)



- Gently mix the solution.
- Initiation of the Click Reaction:
 - Add the freshly prepared sodium ascorbate solution to the reaction mixture (typically to a final concentration of 1-5 mM).
 - Gently mix and incubate at room temperature for 30-60 minutes, protected from light.
- · Purification of the Bioconjugate:
 - Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography, dialysis, or other appropriate purification methods.

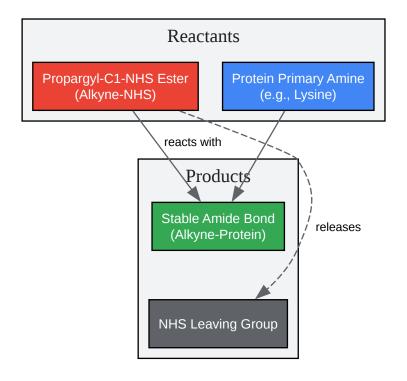
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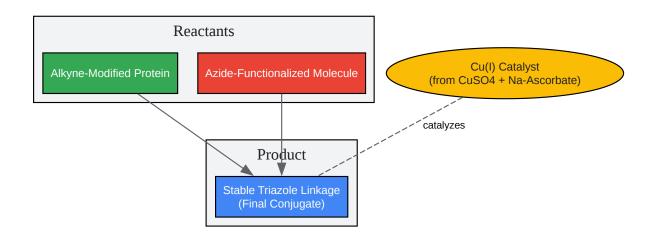
Caption: Workflow for bioconjugation using Propargyl-C1-NHS ester.





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Caption: Reaction mechanism of **Propargyl-C1-NHS ester** with a primary amine.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.



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